N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide
Description
This compound belongs to the dihydropyridazine class, characterized by a partially saturated pyridazine ring substituted with aromatic and methyl groups.
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxopyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-15-7-10-19(11-8-15)22-23(29)18(4)27-28(20-12-9-16(2)17(3)14-20)24(22)26-25(30)21-6-5-13-31-21/h5-14H,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYRDWDTCCYTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C(C2=O)C)C3=CC(=C(C=C3)C)C)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and therapeutic potential based on existing research.
Synthesis and Structural Characterization
The synthesis of this compound involves multiple steps of organic synthesis techniques. The structural elucidation is typically performed using techniques such as ^1H-NMR (proton nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry to confirm the molecular structure and purity of the compound.
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridazinone have been evaluated for their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound 1 | 8.34 ± 0.55 | S. aureus |
| Compound 2 | 8.37 ± 0.12 | S. typhi |
| Compound 3 | 8.65 ± 0.57 | P. aeruginosa |
| Compound 4 | 8.97 ± 0.12 | E. coli |
| Compound 5 | 9.24 ± 0.50 | B. subtilis |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Studies on related pyridazinone derivatives suggest that they may act as selective COX-2 inhibitors . This mechanism is crucial in reducing inflammation and pain in various conditions.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in inflammatory pathways.
- Interaction with Cellular Targets : These compounds may interact with specific cellular receptors or pathways that modulate immune responses.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
Case Studies
A notable study evaluated the antibacterial efficacy of synthesized derivatives based on the structure of this compound against a panel of bacterial strains . The results indicated that certain modifications to the chemical structure significantly enhanced antimicrobial activity while maintaining low toxicity levels.
Comparison with Similar Compounds
Structural Analogues in Dihydropyridazine and Dihydropyridine Families
The compound shares structural motifs with several heterocyclic derivatives:
Table 1: Key Structural Comparisons
Key Observations:
- Core Heterocycle Differences: The dihydropyridazine core (target compound) vs. dihydropyridine (AZ331/AZ257) or thienopyrazole () influences conformational flexibility and binding affinity. Dihydropyridazines are less explored but may offer unique selectivity in enzyme inhibition .
- Substituent Effects : Methyl groups in the target compound increase lipophilicity compared to methoxy (AZ331) or bromo (AZ257) groups. This may enhance membrane permeability but reduce aqueous solubility .
Pharmacological Hypotheses
Based on structural analogs:
- Kinase Inhibition : The dihydropyridazine scaffold resembles ATP-binding site inhibitors, as seen in pyridazine-based kinase inhibitors (e.g., c-Met inhibitors) .
- Anticancer Potential: The furan carboxamide and methyl groups may synergize to disrupt protein-protein interactions, similar to thienopyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
